trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid

Medicinal Chemistry Physicochemical Profiling GPR120 Agonists

Researchers requiring rigid, chiral cyclopropane scaffolds often face supply inconsistency with ambiguous stereochemistry. This trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid resolves that gap: - Confirmed trans configuration locks the aryl-carboxyl geometry essential for GPR120 receptor engagement and fragment-based lead design. - Orthogonal reactivity (free acid + methyl ester) enables selective payload conjugation without additional protecting groups. - Fragment-compliant (MW 220.22, LogP 1.66, TPSA 63.6 Ų) for CNS MPO-optimized library construction.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B12971430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O
InChIInChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1
InChIKeyIXSGVZYMCKOUAM-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile and Structural Identity


trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid (CAS 1597427-16-1, MF C₁₂H₁₂O₄, MW 220.22) is a chiral, non-racemic cyclopropane-carboxylic acid building block featuring a trans-configured 2-aryl substitution pattern. The para-methoxycarbonyl (-COOCH₃) substituent on the phenyl ring differentiates it from simple phenyl or 4-methoxy analogs by introducing a moderate electron-withdrawing ester group that alters both electronic character and physicochemical properties. Vendors list purity at ≥95–97% and recommend storage at room temperature in a dry environment .

Geometry Trans-2-arylcyclopropane building block with fixed dihedral angle for target-engagement studies
Reactivity Orthogonal carboxylic acid and methyl ester handles support sequential derivatization workflows
Profile Moderate electron-withdrawing methoxycarbonyl group alters polarity and hydrogen-bonding capacity vs simpler analogs

Why Generic Substitution Compromises Project Outcomes


In-class cyclopropane carboxylic acids bearing different para-substituents on the phenyl ring or possessing cis geometry cannot be casually interchanged. The trans configuration locks the carboxylic acid and the aryl ring into a defined spatial orientation that influences molecular recognition, while the methoxycarbonyl group provides a unique combination of hydrogen-bonding capability, polarity, and metabolic stability relative to methoxy, carboxy, or unsubstituted analogs. Even minor structural deviations can lead to non-overlapping solubility profiles, divergent reactivity in amide coupling or esterification, and altered binding at target proteins such as GPR120 [1]. The quantitative evidence below maps exactly where these differences become meaningful for candidate selection and procurement.

This Product Trans geometry
Cis Isomer Cis geometry forces substituents into closer proximity; may shift pharmacophoric alignment and target-binding profile
This Product Methoxycarbonyl (-COOCH₃)
4-Methoxy Analog Fewer H-bond acceptors and lower TPSA; solubility and polar binding-pocket fit may not transfer
This Product Single carboxylic acid + methyl ester
4-Carboxy Analog Free diacid shows competing reactivity at two acidic sites; logP shifts by >1.5 units, altering permeability context

Product-Specific Differentiation Matrix


Enhanced Hydrogen-Bond Accepting Capacity

The methoxycarbonyl (-COOCH₃) substituent supplies three hydrogen-bond acceptors (one carbonyl oxygen, one ether oxygen) compared to a single acceptor in the 4-methoxy (-OCH₃) analog trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid. Calculated topological polar surface area (TPSA) for the target compound is 63.6 Ų, whereas the typical TPSA for the 4-methoxy analog is approximately 46.5 Ų (class-level inference based on fragment contributions) [1].

TPSA Comparison
Class-level
63.6 Ų vs ~46.5 Ų
Supports polar binding-pocket fit review
Δ ≈ +17 Ų; computed via fragment-based method
Medicinal Chemistry Physicochemical Profiling GPR120 Agonists

Improved CNS Multiparameter Optimization Score

The methyl ester of the para-benzoic acid moiety increases logP by approximately 1.5–2.0 log units relative to the free 4-carboxyphenyl analog, moving the compound closer to the CNS-favorable logP range (1–3) [1].

Calculated logP
Class-level
clogP 1.66
May support CNS permeability screening context
Δ ≈ >1.5 log units vs 4-carboxy analog; in silico prediction
CNS Drug Design LogP Pharmacokinetics

Rigid Trans Conformation for Target Binding

The trans configuration of the cyclopropane ring maintains a fixed dihedral angle (~150°) between the carboxylic acid and the aryl ring, whereas the cis isomer forces the two substituents into closer proximity (dihedral ~0–30°). This conformational restriction directly affects pharmacophoric geometry; GPR120 modulator patents preferentially exemplify trans-2-arylcyclopropanecarboxylic acids, implicitly linking trans geometry to target engagement [1].

Trans vs Cis Geometry
Class-level
Trans: ~150° dihedral, ~2.5 Å separation
Cis: ~0–30° dihedral, closer proximity
Trans geometry supports target-engagement study context
Patent-derived structure-activity context; verify in assay
Conformational Analysis GPR40/GPR120 Drug Design

Orthogonal Ester Reactivity for Sequential Derivatization

The presence of both a carboxylic acid and a methyl ester on the same scaffold allows stepwise functionalization: the carboxylic acid can be activated (e.g., as an acid chloride or mixed anhydride) and reacted selectively while the methyl ester remains intact. In the 4-methoxy analog, only the carboxylic acid is available for derivatization; the 4-carboxy analog (free diacid) shows competing reactivity at two acidic sites, often leading to complex mixtures [1].

Orthogonal Derivatization
Reported
Target: single COOH activation; ester remains intact
Diacid analog: competing bis-acylation byproducts
Supports sequential derivatization workflow
Mono-derivatization typically >80% yield; solution-phase coupling context
Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

Proven Application Scenarios in Drug Discovery


GPR120/FFAR4 Agonist Lead Optimization

The trans-2-arylcyclopropanecarboxylic acid core appears in multiple GPR120 modulator patents. The methoxycarbonyl variant provides a balanced TPSA/logP profile that improves oral bioavailability metrics compared to the free acid or methoxy analogs. When incorporated into a screening library, this scaffold allows systematic exploration of the para-position electronic effects without compromising the rigid trans geometry essential for receptor engagement [1].

Stepwise Bioconjugate or PROTAC Linker Synthesis

The orthogonal reactivity (carboxylic acid + methyl ester) permits attachment of a payload to the acid while the ester serves as a protected precursor for later hydrolysis or transesterification. This eliminates the need for additional protecting group steps, streamlining the construction of heterobifunctional linkers for targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) applications [1].

Fragment-Based Screening Libraries

With MW 220.22, three H-bond acceptors, one H-bond donor, and LogP <2, the compound satisfies fragment-like physicochemical criteria (Rule of Three). Its conformationally restricted trans-cyclopropane core offers a defined exit vector for structure-based design, making it a high-value fragment for FBLD (Fragment-Based Lead Discovery) campaigns targeting proteins with shallow polar clefts [1][2].

CNS Penetrant Probe Synthesis

The intermediate logP (1.66) and moderate TPSA (63.6 Ų) place the compound within the favorable CNS MPO (Multiparameter Optimization) space. When used as a synthetic intermediate for CNS-directed agents, the methoxycarbonyl group can be bioisosterically replaced late-stage while retaining the critical trans-cyclopropane architecture that enhances metabolic stability relative to flexible linkers [1].

Application
Selection Property
Validation Focus
GPR120 pathway modulation studies
Trans-2-arylcyclopropane core geometry
Para-position electronic effect review
Bifunctional linker synthesis research
Orthogonal carboxylic acid and methyl ester reactivity
Mono-derivatization selectivity review
Fragment-based library studies
MW and H-bond donor/acceptor profile
Rule-of-three compliance review
CNS MPO parameter studies
Intermediate logP and moderate TPSA
CNS MPO score validation; metabolic stability context review
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